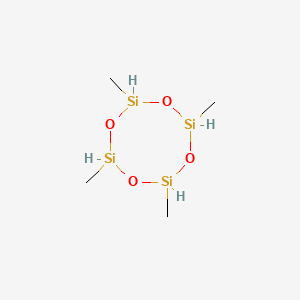
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Cat. No. B7802691
M. Wt: 240.51 g/mol
InChI Key: BQYPERTZJDZBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04920184
Procedure details


Allyl glycidyl ether (57.1 g, 0.5 moles) was added to a 250 mL 3-neck flask, equipped with a stirrer, dropping funnel, internal thermometer and condenser, and heated to 100° C. After the addition of 1 mL of a 1 weight percent solution of hexachloroplatinic acid in diethylene glycol dimethyl ether, 24.0 g (0.1 moles) of 2,4,6,8-tetramethylcyclotetrasiloxane were added very rapidly with vigorous stirring, the internal temperature rising to 195° C. After the addition of 2,4,6,8-tetramethylcyclotetrasiloxane, stirring was continued until the temperature of the reaction product had dropped to 130° C. Unreacted portions of the allyl glycidyl ether and 2,4,6,8-tetramethylcyclotetrasiloxane were removed by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa, produced by an oil pump. The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation using a packed column. The compound (21) distilled at about 335° C. and 1 hPa as a clear, viscous liquid, the greater portion polymerizing. nD20 : 1,4668.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]1[O:17][SiH:16]([CH3:18])[O:15][SiH:14]([CH3:19])[O:13][SiH:12]([CH3:20])[O:11]1>COCCOCCOC.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:4]1[CH2:3][CH:2]1[CH2:1][O:5][CH2:6][CH2:7][CH2:8][Si:16]1([CH3:18])[O:17][Si:10]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:9])[O:11][Si:12]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:20])[O:13][Si:14]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:19])[O:15]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
57.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCC=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCC=C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added very rapidly with vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to 195° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
had dropped to 130° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced by an oil pump
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The compound (21) distilled at about 335° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1 hPa as a clear, viscous liquid, the greater portion polymerizing
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(COCCC[Si]2(O[Si](O[Si](O[Si](O2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)C)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
